PD98059

Catalog No.
S548764
CAS No.
167869-21-8
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD98059

PD98059 is a cell-permeable, reversible MEK1 inhibitor that prevents activation without competing with ATP. It allows targeted dissection of MEK1-specific signaling.

  • >7-fold selectivity for MEK1 over MEK2 enables isoform-specific studies at low concentrations.
  • Binds inactive MEK1 to block Raf-mediated activation, distinct from inhibitors like U0126 that target active kinase.
  • Reliable benchmark compound with extensive literature support for initial pathway validation.

Supplied with verified purity and ready for global shipment.

CAS Number

167869-21-8

Product Name

PD98059

IUPAC Name

2-(2-amino-3-methoxyphenyl)chromen-4-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3

InChI Key

QFWCYNPOPKQOKV-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

2-(2'-amino-3'-methoxyphenyl)oxanaphthalen-4-one, 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, PD 098059, PD 98059, PD-098059, PD-98059, PD098059, PD09859, PD98059

Canonical SMILES

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2

The exact mass of the compound 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one is 267.08954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679828. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 100 mg

PD98059 is a first-generation, cell-permeable, and reversible inhibitor of the MAP kinase kinase (MEK) family, specifically targeting MEK1.[1][2] It functions via a non-ATP-competitive mechanism, binding to the inactive form of MEK1 to prevent its activation by upstream kinases like c-Raf.[2][3] This distinct mechanism of inhibiting the activation of MEK1, rather than inhibiting the already-active enzyme, makes it a critical tool for dissecting specific stages of the MAPK/ERK signaling cascade.[4][5] Its foundational role and extensive characterization provide a reliable baseline for studies requiring modulation of this pathway.

Research Fit

Non-ATP competitive MEK1 inhibitor — binds inactive conformation for pathway-specific blockade
High selectivity over ERK, JNK, p38, PKC, Raf — supports Ras-Raf-MEK-ERK cascade studies
Cell-permeable flavonoid probe — suited for acute in vitro ERK pathway dissection
Best applied in serum-starved models where MEK is predominantly inactive

Direct substitution of PD98059 with other common MEK inhibitors, particularly U0126, is often inappropriate due to fundamental differences in selectivity and mechanism. While both are non-ATP-competitive, PD98059 selectively prevents the activation of MEK1, whereas U0126 inhibits the kinase activity of already-active MEK1 and MEK2.[2][6][7] Furthermore, PD98059 exhibits a clear preference for MEK1 over MEK2, a distinction not shared by the dual MEK1/2 inhibitor U0126.[8][9] These mechanistic and isoform-selectivity distinctions mean that the choice between them is not based on potency alone but on the specific experimental question, such as isolating MEK1-dependent pathways or studying the dynamics of MEK activation itself.

Substitution Risk

PD98059
Inactive-MEK selective Non-ATP competitive, binds only inactive MEK1/2; activation-state dependence may not transfer to pan-MEK inhibitors
U0126 / SL327
Pan-MEK, dual-state Inhibit both active/inactive MEK1/2 with higher affinity; isoform selectivity profile differs substantially
PD184352
AMPK-sparing Lacks AMPK off-target activation shared by PD98059 and U0126; metabolic endpoint interpretation may shift

Distinct Mechanism of Action: Inhibition of MEK Activation vs. Active MEK

Unlike inhibitors that target active kinases, PD98059 specifically binds to the inactive form of MEK, preventing its phosphorylation and activation by upstream kinases like c-Raf.[3] This contrasts with the widely used comparator U0126, which is a potent inhibitor of the kinase activity of MEK that has already been activated.[10][11] This mechanistic difference is critical for experimental design; PD98059 is the appropriate tool for studying the process of MEK activation, while U0126 is suited for shutting down downstream signaling from an already active pathway.

Evidence DimensionMechanism of Inhibition
Target Compound DataBinds to inactive MEK, preventing its activation by upstream kinases.
Comparator Or BaselineU0126: Inhibits the kinase activity of already-active MEK1/2.
Quantified DifferenceQualitative mechanistic difference (prevention of activation vs. inhibition of activity).
ConditionsIn vitro kinase assays and cellular models.

This allows researchers to specifically investigate the regulatory step of MEK activation, a capability not offered by inhibitors that target the active enzyme.

MEK1 Selectivity
Head-to-head
PD98059 MEK1 IC50 4 μM, MEK2 IC50 50 μM (12.5-fold)
U0126 MEK1 IC50 72 nM, MEK2 IC50 58 nM (near-equipotent)
Supports MEK1-specific pathway interpretation
Contrast with pan-MEK inhibitors for isoform attribution

Isoform Selectivity: Preferential Inhibition of MEK1 Over MEK2

PD98059 demonstrates significant isoform selectivity, inhibiting the activation of MEK1 far more potently than MEK2. In vitro assays show an IC50 for preventing MEK1 activation of 2–7 µM, while the IC50 for MEK2 activation is approximately 50 µM.[8][9] This represents a roughly 7- to 25-fold selectivity for MEK1. In contrast, the common substitute U0126 is a dual inhibitor, targeting MEK1 (IC50 = 72 nM) and MEK2 (IC50 = 58 nM) with nearly equal, high potency.[10][12]

Evidence DimensionInhibitory Concentration (IC50) against MEK Isoforms
Target Compound DataMEK1: 2-7 µM; MEK2: ~50 µM
Comparator Or BaselineU0126: MEK1: 72 nM (0.072 µM); MEK2: 58 nM (0.058 µM)
Quantified DifferencePD98059 is ~7-25x more selective for MEK1 over MEK2, whereas U0126 is non-selective.
ConditionsIn vitro kinase assays measuring inhibition of MEK activation by upstream kinases (e.g., Raf).

For studies aiming to isolate the specific contribution of the MEK1 isoform to a biological process, PD98059 is a more precise tool than non-selective inhibitors like U0126.

Binding Affinity
Head-to-head
PD98059 Baseline affinity for ΔN3-S218E/S222D MEK
U0126 ~100-fold higher affinity for the same mutant
Affinity context may influence active-MEK inhibition
Mutant MEK model; wild-type active MEK affinity is lower

Solubility and Handling: Practical Bench-Top Utility

PD98059 exhibits reliable solubility in standard laboratory solvents, which is critical for preparing consistent stock solutions and ensuring reproducible experimental outcomes. It is soluble in DMSO at concentrations up to approximately 20-29 mg/mL (75-109 mM) and has limited solubility in ethanol (~0.5-1.3 mg/mL).[3][13][14] While U0126 also has high DMSO solubility (e.g., 38 mg/mL or 100 mM), some datasheets note that it can be unstable in solution and recommend reconstituting it just prior to use.[10][11] The well-documented and stable solubility profile of PD98059 provides a practical handling advantage for routine laboratory workflows.

Evidence DimensionSolubility in DMSO
Target Compound Data~20-29 mg/mL (approx. 75-109 mM)
Comparator Or BaselineU0126: ~38 mg/mL (100 mM), but with noted solution instability.
Quantified DifferenceComparable high-end solubility, but PD98059 lacks the explicit warnings about solution instability often associated with U0126.
ConditionsStandard laboratory conditions for dissolving in anhydrous DMSO.

A stable, well-characterized solubility profile reduces the risk of compound precipitation in stock solutions or cell culture media, leading to more reliable and reproducible experimental results.

AMPK Off‑Target
Head-to-head
PD98059 & U0126 Activate AMPK; increase ADP:ATP and AMP:ATP ratios
PD184352 Does not activate AMPK; no ATP ratio alteration
AMPK activation may confound metabolic endpoint interpretation
LKB1‑dependent in HEK293 cells; PD184352 avoids this liability
Activation‑State Dependence
Head-to-head
PD98059 Basal MEK1 IC50 2–10 μM; active MEK1 >100 μM
U0126 Basal MEK1 IC50 0.07 μM; active MEK1 0.53 μM
Supports selection for inactive‑MEK dominant models
>10‑fold potency loss against pre‑activated MEK
Cellular Potency
Reported
4.3 μM IC50
Supports ERK‑dependent protein synthesis endpoint review
Angiotensin II‑stimulated SMC; consistent with biochemical MEK1 IC50
PK Profile
Reported
  • t½ (rat) ~73 min unformulated
  • PLGA microparticles sustain plasma levels up to 2 weeks
Supports formulation‑dependent exposure review
SL327 offers systemic exposure without formulation

Isolating MEK1-Specific Signaling Pathways

When the research goal is to differentiate the biological roles of MEK1 and MEK2, PD98059 is the indicated tool. Its 7- to 25-fold preferential inhibition of MEK1 activation allows for targeted interrogation of MEK1-dependent signaling at concentrations that have minimal effect on MEK2.[8][9]

Investigating the Regulation of MEK Activation

To study the upstream regulation of the MAPK cascade, such as the role of Raf kinases in activating MEK, PD98059 is the appropriate choice. Because it binds to inactive MEK and prevents the activation step, it allows researchers to probe the mechanisms controlling this specific event without confounding inhibition of the active kinase.[2][3]

Establishing a Foundational Benchmark for MAPK Pathway Inhibition

As one of the first selective MEK inhibitors developed, PD98059 is extensively cited and well-characterized.[1][5] It serves as a reliable, cost-effective benchmark compound for establishing the general involvement of the MEK1/ERK pathway in a new model system before progressing to more potent or next-generation inhibitors.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acute ERK pathway dissection (serum‑starved cells)
Inactive‑MEK selectivity; cell‑permeable flavonoid
ERK phosphorylation inhibition under acute stimulation
MEK1‑specific signaling studies
MEK1/MEK2 isoform selectivity (~12‑fold window)
Phenotype attribution to MEK1 rather than global MEK blockade
Acute CNS infusion models (ICV, local tissue)
Short‑term local delivery compatibility
Brain target engagement and pathway modulation in vivo
Sustained‑release formulation development
PLGA microparticle compatibility
Long‑term systemic exposure validation (plasma & CNS)

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.08954328 Da

Monoisotopic Mass

267.08954328 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SJE1IO5E3I

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

167869-21-8

Wikipedia

PD98059

HGF-mediated Up-regulation of PHLDA2 Is Associated With Apoptosis in Gastric Cancer

Sung Ae Koh, Kyung Hee Lee
PMID: 34475057   DOI: 10.21873/anticanres.15242

Abstract

Expression of pleckstrin homology-like domain family A member 2 (PHLDA2) has been reported to be suppressed or activated in several cases of malignant tumors. However, its apoptotic regulatory mechanism and role in gastric cancer are not understood. This study examined the role of PHLDA2 in apoptosis in gastric cancer.
We used cell culture, western blotting, semiquantitative reverse transcription polymerase chain reaction, MTT assays, and PHLDA2 knockdown with short hairpin RNA (shRNA).
To identify the pathway associated with HGF-induced PHLDA2 up-regulation, the cells were treated with PI3-kinase inhibitor (LY294002), MEK inhibitor (PD098059), or p38 inhibitor (SB203580) and then analyzed by western blotting. HGF-mediated changes in PHLDA2 protein levels were only decreased by LY294002. PHLDA2-shRNA cells showed decreased levels of p53 and increased levels of pAKT. Furthermore, HGF-induced cell proliferation and in vitro invasion were increased in PHLDA2 knockdown cells and HGF-induced cell apoptosis was increased in PHLDA2 knockdown cells.
PHLDA2 plays a role in gastric cancer tumorigenesis by inhibiting apoptosis through the PI3K/AKT pathway.


Glycyrrhizic acid suppresses early stage of adipogenesis through repression of MEK/ERK-mediated C/EBPβ and C/EBPδ expression in 3T3-L1 cells

Masayuki Yamamoto, Yasuna Nagasawa, Ko Fujimori
PMID: 34302803   DOI: 10.1016/j.cbi.2021.109595

Abstract

Glycyrrhizic acid (GA), a major constituent of the root of licorice (Glycyrrhiza glabra), and has various biological activities, including anti-obesity property. However, the molecular mechanism of anti-adipogenic effect of GA is still unclear. In this study, we investigated the anti-adipogenic effects of GA in mouse adipocytic 3T3-L1 cells and elucidated its underlying molecular mechanism. GA decreased the intracellular triglyceride level. The expression levels of the adipogenic and lipogenic genes were lowered by treatment with GA in a concertation-dependent manner. In contrast, GA did not affect the lipolytic gene expression and the released glycerol level. GA suppressed the early stage of adipogenesis when it was added for 0-3 h after initiation of adipogenesis. Moreover, GA reduced the mRNA levels of CCAAT/enhancer binding protein (C/EBP) β and C/EBPδ, both of which activate the early stage of adipogenesis. Furthermore, GA decreased phosphorylation of extracellular signal-regulated kinase [ERK: p44/42 mitogen-activated protein kinase (MAPK)] in the early stage of adipogenesis. In addition, a MAPK kinase (MEK) inhibitor, PD98059 reduced the C/EBPβ and C/EBPδ gene expression. These results indicate that GA suppressed the early stage of adipogenesis through repressing the MEK/ERK-mediated C/EBPβ and C/EBPδ expression in 3T3-L1 cells. Thus, GA has an anti-adipogenic ability and a possible agent for treatment of obesity.


The MAP kinase inhibitor PD98059 reduces chromosomal instability in the autoimmune encephalomyelitis SJL/J-mouse model of multiple sclerosis

Sabry M Attia, Sheikh F Ahmad, Ahmed Nadeem, Mohamed S M Attia, Mushtaq A Ansari, Gamaleldin I Harisa, Mohammed A Al-Hamamah, Mohamed A Mahmoud, Saleh A Bakheet
PMID: 33551096   DOI: 10.1016/j.mrgentox.2020.503278

Abstract

Multiple sclerosis (MS), a disease in which the immune system attacks nerve cells, has been associated with both genetic and environmental risk factors. We observed increased micronucleus (MN) formation in SJL/J mouse experimental autoimmune encephalomyelitis (EAE), an animal model of MS. Most of these MN were due to chromosomal loss. Increased activation of MAP kinases, which leads to disruption of the mitotic spindle and improper segregation of chromosomes, is associated with MS. MAP kinase inhibitors, such as PD98059, may therefore be beneficial for MS. In the EAE model, PD98059 treatment reduced adverse effects, including MN formation, lipid peroxidation, and GSH oxidation. Interventions that mitigate chromosomal instability may have therapeutic value in MS.


The Effects of Insulin on Immortalized Rat Schwann Cells, IFRS1

Tomokazu Saiki, Nobuhisa Nakamura, Megumi Miyabe, Mizuho Ito, Tomomi Minato, Kazunori Sango, Tatsuaki Matsubara, Keiko Naruse
PMID: 34071138   DOI: 10.3390/ijms22115505

Abstract

Schwann cells play an important role in peripheral nerve function, and their dysfunction has been implicated in the pathogenesis of diabetic neuropathy and other demyelinating diseases. The physiological functions of insulin in Schwann cells remain unclear and therefore define the aim of this study. By using immortalized adult Fischer rat Schwann cells (IFRS1), we investigated the mechanism of the stimulating effects of insulin on the cell proliferation and expression of myelin proteins (myelin protein zero (MPZ) and myelin basic protein (MBP). The application of insulin to IFRS1 cells increased the proliferative activity and induced phosphorylation of Akt and ERK, but not P38-MAPK. The proliferative potential of insulin-stimulated IFRS1 was significantly suppressed by the addition of LY294002, a PI3 kinase inhibitor. The insulin-stimulated increase in MPZ expression was significantly suppressed by the addition of PD98059, a MEK inhibitor. Furthermore, insulin-increased MBP expression was significantly suppressed by the addition of LY294002. These findings suggest that both PI3-K/Akt and ERK/MEK pathways are involved in insulin-induced cell growth and upregulation of MPZ and MBP in IFRS1 Schwann cells.


Novel role of CXCL14 in modulating STAR expression in luteinized granulosa cells: implication for progesterone synthesis in PCOS patients

Jia Qi, Jiaxing Li, Yuan Wang, Wangsheng Wang, Qinling Zhu, Yaqiong He, Yao Lu, Hasiximuke Wu, Xinyu Li, Zhenyi Zhu, Ying Ding, Rui Xu, Yun Sun
PMID: 33129993   DOI: 10.1016/j.trsl.2020.10.009

Abstract

Polycystic ovary syndrome (PCOS) is one of the most common endocrine disorders in reproductive-age women. Reduced progesterone levels are associated with luteal phase deficiency in women with PCOS. The levels of C-X-C motif chemokine ligand-14 (CXCL14) were previously reported to be decreased in human-luteinized granulosa (hGL) cells derived from PCOS patients. However, the function of CXCL14 in hGL cells and whether CXCL14 affects the synthesis of progesterone in hGL cells remain unclear. In the present study, the levels of CXCL14 were reduced in follicular fluid and hGL cells in PCOS patients, accompanied by decreased progesterone levels in follicular fluid and decreased steroidogenic acute regulatory (STAR) expression in hGL cells. CXCL14 administration partially reversed the low progesterone production and STAR expression in hGL cells obtained from PCOS patients. In primary hGL cells, CXCL14 upregulated STAR expression and progesterone production. CXCL14 activated the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB) and CREB inhibitor attenuated the modulation of StAR expression by CXCL14. P38 and Jun N-terminal kinase (JNK) pathways were also activated by CXCL14 and inhibition of p38 and JNK attenuated the increase of phosphorylation of CREB, STAR expression and progesterone production caused by CXCL14. Our findings revealed the novel role of CXCL14 in upregulation of STAR expression and progesterone synthesis through CREB phosphorylation via activation of p38 and JNK pathways in hGL cells. This is likely contributing to the dysfunction in steroidogenesis in granulosa cells from PCOS patients.


Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAF

Aml I Mekkawy, Youssef W Naguib, Suhaila O Alhaj-Suliman, Emad I Wafa, Kareem Ebeid, Timothy Acri, Aliasger K Salem
PMID: 34252520   DOI: 10.1016/j.ijpharm.2021.120876

Abstract

Melanoma, the most malignant form of skin cancer, shows resistance to traditional anticancer drugs including paclitaxel (PTX). Furthermore, over 50% of melanoma cases express the BRAF
mutation which activates the MAPK pathway increasing cell proliferation and survival. In the current study, we investigated the capacity of the combination therapy of PTX and the MAPK inhibitor, PD98059, to enhance the cytotoxicity of PTX against melanoma and therefore improve treatment outcomes. Synergistic in vitro cytotoxicity was observed when soluble PTX and PD98059 were used to treat the A375 melanoma cell line as evidenced by a significant reduction in the cell viability and IC
value for PTX. Then, in further studies, TPGS-emulsified PD98059-loaded PLGA nanoparticles (NPs) were prepared, characterized in vitro and assessed for therapeutic efficacy when used in combination with soluble PTX. The average particle size (180 nm d.), zeta potential (-34.8 mV), polydispersity index (0.081), encapsulation efficiency (20%), particle yield (90.8%), and drug loading (6.633 µg/mg) of the prepared NPs were evaluated. Also, cellular uptake and in vitro cytotoxicity studies were performed with these PD98059-loaded NPs and compared to soluble PD98059. The PD98059-loaded NPs were superior to soluble PD98059 in terms of both cellular uptake and in vitro cytotoxicity in A375 cells. In in vivo studies, using A375 challenged mice, we report improved survival in mice treated with soluble PTX and PD98059-loaded NPs. Our findings suggest the potential for using this combinatorial therapy in the management of patients with metastatic melanoma harboring the BRAF mutation as a means to improve survival outcomes.


Long-Lasting Activity of ERK Kinase Depends on NFATc1 Induction and Is Involved in Cell Migration-Fusion in Murine Macrophages RAW264.7

Roberta Russo, Selene Mallia, Francesca Zito, Nadia Lampiasi
PMID: 33255852   DOI: 10.3390/ijms21238965

Abstract

Macrophages are mononuclear cells that become osteoclasts (OCs) in the presence of two cytokines, macrophage colony-stimulating factor (M-CSF), and receptor activator of NF-κB ligand (RANKL). RANKL binding to its specific receptor RANK leads to OCs differentiation mainly by nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). In our previous study, the analysis of the protein network in NFATc1-knockdown cells, using the Ingenuity Pathway Analysis (IPA), showed a link between NFATc1 and Mitogen-activated protein kinase kinase (MEK)-extracellular receptor kinase (ERK) signaling pathway. Therefore, this study aimed to extend our knowledge of the relationship between NFATc1 and the ERK. Here, we demonstrate that delayed ERK1/2 phosphorylation in pre-OC RANKL-induced depends on NFATc1. Indeed, the knockdown of NFATc1 reduced the phosphorylation of ERK1/2 (60%) and the pharmacological inhibition of the ERK1/2 kinase activity impairs the expression of NFATc1 without preventing its translocation into the nucleus. Furthermore, silencing of NFATc1 significantly reduced RANKL-induced migration (
< 0.01), and most pre-OCs are still mononuclear after 48 h (80 ± 5%), despite the presence of actin rings. On the other hand, the inhibitors FR180204 and PD98059 significantly reduced RANKL-induced cell migration (
< 0.01), leading to a reduction in the number of multinucleated cells. Finally, we suggest that long-lasting ERK activity depends on NFATc1 induction and is likely linked to cell migration, fusion, and OC differentiation.


Effect of Whole Tissue Culture and Basic Fibroblast Growth Factor on Maintenance of Tie2 Molecule Expression in Human Nucleus Pulposus Cells

Kosuke Sako, Daisuke Sakai, Yoshihiko Nakamura, Jordy Schol, Erika Matsushita, Takayuki Warita, Natsumi Horikita, Masato Sato, Masahiko Watanabe
PMID: 33946902   DOI: 10.3390/ijms22094723

Abstract

Previous work showed a link between Tie2
nucleus pulposus progenitor cells (NPPC) and disc degeneration. However, NPPC remain difficult to maintain in culture. Here, we report whole tissue culture (WTC) combined with fibroblast growth factor 2 (FGF2) and chimeric FGF (cFGF) supplementation to support and enhance NPPC and Tie2 expression. We also examined the role of PI3K/Akt and MEK/ERK pathways in FGF2 and cFGF-induced Tie2 expression. Young herniating nucleus pulposus tissue was used. We compared WTC and standard primary cell culture, with or without 10 ng/mL FGF2. PI3K/Akt and MEK/ERK signaling pathways were examined through western blotting. Using WTC and primary cell culture, Tie2 positivity rates were 7.0 ± 2.6% and 1.9 ± 0.3% (
= 0.004), respectively. Addition of FGF2 in WTC increased Tie2 positivity rates to 14.2 ± 5.4% (
= 0.01). FGF2-stimulated expression of Tie2 was reduced 3-fold with the addition of the MEK inhibitor PD98059 (
= 0.01). However, the addition of 1 μM Akt inhibitor, 124015-1MGCN, only reduced small Tie2 expression (
= 0.42). cFGF similarly increased the Tie2 expression, but did not result in significant phosphorylation in both the MEK/ERK and PI3K/Akt pathways. WTC with FGF2 addition significantly increased Tie2 maintenance of human NPPC. Moreover, FGF2 supports Tie2 expression via MEK/ERK and PI3K/Akt signals. These findings offer promising tools and insights for the development of NPPC-based therapeutics.


Brain-Derived Neurotrophic Factor Regulates Ishikawa Cell Proliferation through the TrkB-ERK1/2 Signaling Pathway

Maosheng Cao, Qiaoge Niu, XinYu Xiang, Chenfeng Yuan, Tariq Iqbal, Yuwen Huang, Meng Tian, Zijiao Zhao, Chunjin Li, Xu Zhou
PMID: 33302387   DOI: 10.3390/biom10121645

Abstract

(1) Background: Endometrial regulation is a necessary condition for maintaining normal uterine physiology, which is driven by many growth factors. Growth factors produced in the endometrium are thought to be related to the proliferation of endometrial cells induced by estradiol-17β (E
). In this study, we found that E
can induce the secretion of brain-derived neurotrophic factor (BDNF) in Ishikawa cells (the cells of an endometrial cell line). Furthermore, Ishikawa cells were used in exploring the regulatory role of BDNF in endometrial cells and to clarify the potential mechanism. (2) Methods: Ishikawa cells were treated with different concentrations of BDNF (100, 200, 300, 400, and 500 ng/mL). The mRNA expression levels of various proliferation-related genes were detected through quantitative reverse transcription polymerase chain reaction, and the expression of various proliferation-related genes was detected by knocking out BDNF or inhibiting the binding of BDNF to its receptor TrkB. The expression levels of various proliferation-related genes were detected by performing Western blotting on the TrkB-ERK1/2 signaling pathway. (3) Results: Exogenous BDNF promoted the growth of the Ishikawa cells, but the knocking down of BDNF or the inhibition of TrkB reduced their growth. Meanwhile, BDNF enhanced cell viability and increased the expression of proliferation-related genes, including cyclin D1 and cyclin E2. More importantly, the BDNF-induced proliferation of the Ishikawa cells involved the ERK1/2 signaling pathway. (4) Conclusions: The stimulating effect of exogenous E
on the expression of BDNF in the uterus and the action of BDNF promoted the proliferation of the Ishikawa cells through the TrkB-ERK1/2 signal pathway.


Inhibition of extracellular signal-regulated kinase/calpain-2 pathway reduces neuroinflammation and necroptosis after cerebral ischemia-reperfusion injury in a rat model of cardiac arrest

Wen-Yan Wang, Lu Xie, Xin-Sen Zou, Nuo Li, Ye-Gui Yang, Zhi-Jiang Wu, Xin-Yue Tian, Gao-Yang Zhao, Meng-Hua Chen
PMID: 33517223   DOI: 10.1016/j.intimp.2021.107377

Abstract

Cerebral ischemia-reperfusion injury (CIRI) is the leading cause of poor neurological prognosis after cardiopulmonary resuscitation (CPR). We previously reported that the extracellular signal-regulated kinase (ERK) activation mediates CIRI. Here, we explored the potential ERK/calpain-2 pathway role in CIRI using a rat model of cardiac arrest (CA).
Adult male Sprague-Dawley rats suffered from CA/CPR-induced CIRI, received saline, DMSO, PD98059 (ERK1/2 inhibitor, 0.3 mg/kg), or MDL28170 (calpain inhibitor, 3.0 mg/kg) after spontaneous circulation recovery. The survival rate and the neurological deficit score (NDS) were utilized to assess the brain function. Hematoxylin stain, Nissl staining, and transmission electron microscopy were used to evaluate the neuron injury. The expression levels of p-ERK, ERK, calpain-2, neuroinflammation-related markers (GFAP, Iba1, IL-1β, TNF-α), and necroptosis proteins (TNFR1, RIPK1, RIPK3, p-MLKL, and MLKL) in the brain tissues were determined by western blotting and immunohistochemistry. Fluorescent multiplex immunohistochemistry was used to analyze the p-ERK, calpain-2, and RIPK3 co-expression in neurons, and RIPK3 expression levels in microglia or astrocytes.
At 24 h after CA/CPR, the rats in the saline-treated and DMSO groups presented with injury tissue morphology, low NDS, ERK/calpain-2 pathway activation, and inflammatory cytokine and necroptosis protein over-expression in the brain tissue. After PD98059 and MDL28170 treatment, the brain function was improved, while inflammatory response and necroptosis were suppressed by ERK/calpain-2 pathway inhibition.
Inflammation activation and necroptosis involved in CA/CPR-induced CIRI were regulated by the ERK/calpain-2 signaling pathway. Inhibition of that pathway can reduce neuroinflammation and necroptosis after CIRI in the CA model rats.


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